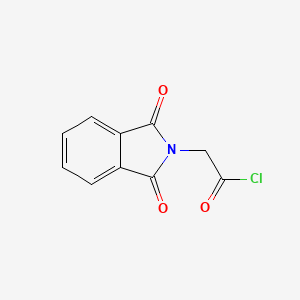

Phthalylglycyl chloride

描述

Historical Context of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are among the most reactive derivatives of carboxylic acids and are widely used in organic synthesis. wikipedia.orgcrunchchemistry.co.uk Their utility stems from the high reactivity of the acyl chloride group, which makes them excellent acylating agents. crunchchemistry.co.uk Historically, the development of methods to convert less reactive carboxylic acids into highly reactive acyl chlorides, for instance through treatment with reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃), was a significant advancement in synthetic chemistry. crunchchemistry.co.uksavemyexams.com This increased reactivity allows them to react readily with a wide range of nucleophiles, including water, alcohols, ammonia, and amines, to form carboxylic acids, esters, and amides, respectively. crunchchemistry.co.uksavemyexams.com Because these reactions are often faster and more complete than those using the parent carboxylic acids, acyl chlorides became indispensable tools for constructing complex organic molecules. savemyexams.com

Significance of Phthalimido Protecting Groups in Peptide Chemistry

In the intricate field of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amino group of an amino acid while the carboxyl group is activated for peptide bond formation. ontosight.ai The phthalimido group, derived from phthalimide (B116566), is a crucial protecting group for primary amines. ontosight.aiorganic-chemistry.org Its use is particularly significant in peptide synthesis because it effectively blocks both hydrogens on the primary amino group, which helps to avoid racemization of the amino acid substrates. organic-chemistry.orgwikipedia.org The phthalimido group is valued for its stability and its ability to be introduced and removed under specific, controlled conditions. ontosight.ai While its removal, often achieved through hydrazinolysis, can be harsh, its reliability has made it a staple in the Gabriel synthesis of primary amines and in various stages of complex molecule synthesis. wikipedia.orgthieme-connect.de The planar, ring-shaped structure of the phthalimido group, with its two carbonyl groups attached to a nitrogen atom, provides robust protection, allowing chemists to perform selective reactions on other parts of a molecule. ontosight.ai

Academic Relevance of Glycine (B1666218) Derivatives in Biomolecular Research

Glycine is the simplest amino acid, possessing only a hydrogen atom as its side chain. irjmets.com This structural simplicity makes it a fundamental scaffold in biomolecular research, providing a unique starting point for the synthesis of more complex and unnatural amino acids. irjmets.comacs.org Glycine derivatives have garnered significant attention in recent years due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. irjmets.com The ability to selectively functionalize the α-carbon of glycine derivatives allows for the creation of novel amino acid structures that are not found in nature. acs.orgresearchgate.net These unnatural amino acids are invaluable tools in drug discovery and chemical biology, as their incorporation into peptides can lead to new therapeutic agents with enhanced properties. acs.orgnih.gov Research into glycine derivatives contributes to the development of new pharmaceuticals, biomolecular probes, and innovative materials with tailored biological activities. ontosight.ai

Overview of Phthalylglycyl Chloride as a Key Synthetic Intermediate

This compound, with the CAS Number 6780-38-7, is a crystalline solid that functions as a versatile intermediate in organic synthesis. chemicalbook.comchemdad.com It is typically synthesized through the reaction of phthalyl-glycine with a chlorinating agent such as thionyl chloride. chemicalbook.comlookchem.comscientificlabs.ie The compound's utility lies in its dual functionality: the reactive acyl chloride allows for nucleophilic acyl substitution, while the phthalimido-protected glycine unit serves as a masked amino acid.

This structure makes it an important reactant for producing a variety of more complex molecules. lookchem.com It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Detailed research has shown its application in numerous synthetic transformations, highlighting its role as a valuable building block in modern organic chemistry. lookchem.comsigmaaldrich.com

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6780-38-7 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₆ClNO₃ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 223.61 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | Slight yellow to white crystalline powder | chemicalbook.comchemdad.com |

| Melting Point | 84-85 °C | chemdad.com |

Selected Synthetic Applications of this compound

| Application Area | Description | Source(s) |

|---|---|---|

| Amino Acid Analogs | Used as a reactant for the synthesis of selenium-containing amino acid analogs which show bactericidal and antifungal activity. | chemicalbook.comlookchem.comsigmaaldrich.com |

| Peptide Chemistry | Employed in photoinduced single electron transfer cyclization for the preparation of cyclic peptides. | lookchem.comscientificlabs.iesigmaaldrich.com |

| Heterocycle Synthesis | Utilized in amido-alkylation reactions for the synthesis of benzofuran (B130515) derivatives. | chemicalbook.comscientificlabs.iesigmaaldrich.com |

| C-H Functionalization | Serves as a reactant in remote C-H bond functionalization to selectively modify specific C-H bonds in organic molecules. | lookchem.comsigmaaldrich.comnih.gov |

| Classic Reactions | Used as a reactant in the Arndt-Eistert synthesis for preparing α,β-unsaturated esters. | chemicalbook.comlookchem.comsigmaaldrich.com |

| Multicomponent Reactions | Participates in Mitsunobu and Arbuzov-type multicomponent pathways for the efficient synthesis of complex molecules. | lookchem.comsigmaaldrich.com |

Broader Implications of this compound Research in Modern Chemical Science

The study and application of this compound have broader implications that extend beyond its direct use as a synthetic intermediate. Research involving this compound contributes to the expansion of the synthetic chemist's toolkit, enabling the development of novel methodologies for constructing complex molecular architectures. lookchem.com For instance, its use as a derivatization agent for the analysis of small polar molecules like adrenaline and dopamine (B1211576) by UHPLC-MS/MS demonstrates its utility in advancing analytical chemistry techniques. nih.gov The phthalimide fragment improves retention on reversed-phase columns, and the additional nitrogen can enhance ionization efficiency. nih.gov Furthermore, its successful application in sophisticated reactions, such as remote C-H functionalization and photoinduced cyclizations, pushes the boundaries of modern synthetic strategies. sigmaaldrich.comnih.gov These advancements are crucial for the efficient creation of new materials and potential drug candidates, underscoring the compound's role in fostering innovation across the chemical sciences. lookchem.com

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZBRCQIKQUQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218053 | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-38-7 | |

| Record name | Phthalimidoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalimidoacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HB2C3TVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phthalylglycyl Chloride and Its Precursors

Synthetic Routes to Phthalylglycine

Phthalylglycine serves as the immediate precursor to Phthalylglycyl chloride. Its synthesis is a critical step that has been the subject of various investigations aimed at improving yield, purity, and environmental sustainability.

Phthalylation of Glycine (B1666218): Mechanistic Insights and Optimization

The most common method for synthesizing Phthalylglycine is through the direct condensation of glycine with phthalic anhydride (B1165640). chegg.comresearchgate.net This reaction involves the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of phthalic anhydride.

The mechanism proceeds through the formation of a phthalic acid monoamide intermediate, which then undergoes intramolecular cyclization via dehydration to form the final N-phthaloylglycine product. The reaction is typically carried out at elevated temperatures, often by fusing the reactants at 150–190°C for 15–20 minutes. chegg.com

Optimization of this reaction focuses on several key parameters:

Temperature: While higher temperatures facilitate the dehydration step, they must be carefully controlled to avoid racemization, especially when dealing with chiral amino acids. Temperatures should generally not exceed 150°C (423 K) to maintain stereochemical integrity. gcwgandhinagar.com

Solvent: The reaction can be performed neat (without a solvent) or in a high-boiling point solvent such as glacial acetic acid. sphinxsai.com The choice of solvent can influence reaction time and the ease of product isolation.

Reaction Time: Adequate time must be allowed for the completion of both the initial condensation and the subsequent cyclization.

| Method | Reactants | Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Fusion | Glycine, Phthalic Anhydride | 150–190°C, 15–20 min | Solvent-free, rapid | Potential for side reactions at high temperatures |

| Solution | Glycine, Phthalic Anhydride | Glacial Acetic Acid, reflux for 2 hours | Better temperature control | Requires solvent removal and purification |

Alternative Synthetic Pathways to N-Phthalyl-α-Amino Acids

While the direct condensation of amino acids with phthalic anhydride is the most straightforward approach, other methods have been developed for the synthesis of N-phthalyl-α-amino acids. One notable alternative is the Gabriel synthesis, which traditionally involves the alkylation of potassium phthalimide (B116566). libretexts.org A variation of this, the amidomalonate synthesis, utilizes a phthalimide-protected bromomalonic ester. libretexts.org

Another approach involves the use of protecting groups for the amino function other than phthaloyl, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups, followed by their removal and subsequent phthaloylation. gcwgandhinagar.com However, these methods are often more complex and less atom-economical than the direct condensation route.

Green Chemistry Approaches in Phthalylglycine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of Phthalylglycine, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a promising solvent-free method. researchgate.net This technique often leads to shorter reaction times, higher yields, and reduced energy consumption. The reaction between phthalic anhydride and an amino acid in the molten state under microwave irradiation has been shown to be an efficient process. researchgate.net

Another green approach focuses on the use of recoverable and recyclable reagents. While not directly applied to Phthalylglycine in the provided context, the development of recoverable protecting agents like 3,4-diphenylmaleic anhydride in Gabriel-type syntheses highlights a potential avenue for future research in making the synthesis of N-phthalyl-α-amino acids more sustainable. rsc.org

Chlorination Strategies for this compound Formation

The conversion of Phthalylglycine to this compound involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. This transformation is typically achieved using common chlorinating agents.

Thionyl Chloride-Mediated Synthesis: Reaction Kinetics and Byproduct Management

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction with Phthalylglycine proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride. chemistrysteps.comic.ac.uk This is followed by the departure of a chloride ion and subsequent attack of the chloride ion on the carbonyl carbon. The intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. masterorganicchemistry.comyoutube.com

Byproduct Management: A key advantage of using thionyl chloride is that the byproducts, SO₂ and HCl, are gases, which simplifies the purification of the desired this compound. chemguide.co.uk The reaction is typically performed in a fume hood to safely vent these corrosive and toxic gases. youtube.com Any excess thionyl chloride can be removed by distillation.

Oxalyl Chloride as a Reagent for this compound Preparation: Mechanistic Studies

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids and is often considered a milder and more selective alternative to thionyl chloride. wikipedia.orgchemicalbook.com

The reaction of a carboxylic acid with oxalyl chloride begins with a nucleophilic acyl substitution where the carboxylic acid acts as the nucleophile and oxalyl chloride is the electrophile. libretexts.org This is often catalyzed by N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating species. youtube.comsci-hub.se The reaction liberates carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts, which, like with thionyl chloride, helps to drive the reaction forward and simplifies workup. wikipedia.orglibretexts.org

Mechanistic Advantage: A significant advantage of using oxalyl chloride, particularly under mild conditions, is the reduced likelihood of racemization at stereogenic centers and other side reactions that can sometimes be observed with reagents like thionyl chloride. chemicalbook.com

| Reagent | Mechanism Highlights | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Formation of a chlorosulfite intermediate | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification | Can be harsh, potential for side reactions |

| Oxalyl Chloride ((COCl)₂) | Formation of a Vilsmeier reagent (with DMF catalyst) | CO, CO₂, HCl (gaseous) | Milder conditions, often more selective, gaseous byproducts | More expensive than thionyl chloride |

Phosphorus Pentachloride and Other Chlorinating Agents: Comparative Analysis

The conversion of N-phthaloylglycine to this compound involves the substitution of the hydroxyl moiety of the carboxylic acid with a chloride ion. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are two common reagents for this transformation, each with distinct advantages and disadvantages. masterorganicchemistry.comwikipedia.org

Thionyl Chloride (SOCl₂): This reagent is frequently used for preparing acyl chlorides from carboxylic acids. chemicalbook.comchemdad.com The reaction between N-phthaloylglycine and thionyl chloride produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.comlibretexts.org A significant advantage of using thionyl chloride is that these byproducts are gaseous, which simplifies the purification of the final product as the gases can be easily removed from the reaction vessel. masterorganicchemistry.com A typical laboratory procedure involves treating N-phthaloylglycine with an excess of thionyl chloride and stirring the mixture until the evolution of gases ceases. nih.gov

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comsciencemadness.org The reaction with N-phthaloylglycine would yield this compound, but it also produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.orgsciencemadness.org A key difference from the thionyl chloride method is the formation of POCl₃, a high-boiling liquid, which must be separated from the desired acyl chloride, often through distillation. This can complicate the purification process, especially if the desired product has a similar boiling point or is thermally sensitive.

Comparative Table of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |

| Physical State | Colorless liquid | White to yellowish solid |

| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) |

| Purification | Relatively simple; byproducts are gaseous and easily removed. masterorganicchemistry.com | More complex; requires separation from liquid POCl₃ byproduct. sciencemadness.org |

| Reaction Conditions | Often used as both reagent and solvent; can be performed at moderate temperatures. nih.gov | Reaction can be vigorous and may require careful temperature control. |

| Handling | Corrosive and reacts with water; requires a fume hood. rsc.org | Moisture-sensitive solid; reacts violently with water. sciencemadness.orgunacademy.com |

Oxalyl chloride is another alternative that also produces gaseous byproducts (CO, CO₂, HCl), simplifying workup, and is often considered a milder reagent. researchgate.net However, it is generally more expensive than thionyl chloride. researchgate.net

Catalytic Enhancements in this compound Synthesis

The rate and efficiency of the chlorination of carboxylic acids can be significantly improved through the use of catalysts. A common catalytic method involves the addition of a small amount of N,N-dimethylformamide (DMF). rsc.org

When a chlorinating agent like thionyl chloride or phosphorus pentachloride is mixed with DMF, a reactive intermediate known as a Vilsmeier-Haack reagent is formed. wikipedia.orgmychemblog.comijpcbs.com This reagent, an N,N-dimethyliminium salt such as [(CH₃)₂N=CHCl]⁺Cl⁻, is a more powerful electrophile than the chlorinating agent alone. wikipedia.orgwikipedia.org

The catalytic cycle proceeds as follows:

Formation of the Vilsmeier reagent from DMF and the chlorinating agent (e.g., SOCl₂). mychemblog.com

The carboxylic acid (N-phthaloylglycine) reacts with the Vilsmeier reagent.

This reaction forms a reactive intermediate that readily collapses, releasing the acyl chloride (this compound) and regenerating the catalyst (DMF), along with byproducts.

The use of catalytic DMF allows the reaction to proceed under milder conditions and can increase the reaction rate, making the synthesis more efficient. ijpcbs.com This approach is particularly useful for less reactive carboxylic acids.

Purification and Isolation Techniques for this compound on Research Scales

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, residual chlorinating agents, and any byproducts.

A standard procedure for isolating this compound after synthesis with thionyl chloride involves first removing the excess reagent. nih.gov Since thionyl chloride is volatile, this is typically achieved by evaporation under reduced pressure (in a vacuum). nih.gov To ensure complete removal, the solid residue may be treated with a non-polar solvent like hexane (B92381), which is then also evaporated. This process is often repeated to drive off any remaining traces of SOCl₂. nih.gov The resulting crude product is a solid that can be further purified. nih.gov

Chromatographic Methods for Impurity Profiling in this compound Synthesis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of synthesized compounds and identifying impurities. For this compound, a reversed-phase HPLC method would be suitable for impurity profiling. nih.govmdpi.com

A typical setup would involve:

Stationary Phase: A C18 column, which is effective for separating moderately polar organic compounds. nih.gov

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes.

Detection: A UV detector would be effective, as the phthalimide group in the molecule contains a strong chromophore.

Potential impurities that could be detected and quantified using this method include:

Unreacted N-phthaloylglycine (the starting material).

Hydrolysis product (N-phthaloylglycine) if the sample is exposed to moisture.

Byproducts from side reactions.

By comparing the retention times and UV spectra of peaks in the sample to those of known standards, the identity and quantity of impurities can be determined. This information is crucial for optimizing the reaction and purification steps. Several studies utilize this compound as a derivatizing agent for HPLC-MS analysis, which underscores the suitability of these techniques for analyzing the compound itself. nih.govresearchgate.netexlibrisgroup.com

Crystallization Techniques for Enhancing Purity of this compound

Crystallization is a primary method for purifying solid organic compounds. This compound is obtained as a white crystalline solid after synthesis. nih.gov The purification process described in the literature involves washing the solid crude product with a non-polar solvent. nih.gov

Specifically, after the removal of excess thionyl chloride, the solid residue is treated with hexane and then washed on a filter with petroleum ether. nih.gov This procedure serves two purposes:

Washing: The non-polar solvents (hexane, petroleum ether) are poor solvents for the polar this compound but are good solvents for less polar impurities. This washing step dissolves and removes soluble impurities, leaving the purer product behind.

Crystallization/Precipitation: While a full recrystallization (dissolving in a hot solvent and cooling) is not explicitly detailed, the treatment with hexane can be considered a form of precipitation or trituration that helps to produce a clean, crystalline solid.

For a true recrystallization, one would need to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. mt.com Potential solvents could include chlorinated hydrocarbons (like dichloromethane) or ethers, possibly in a mixture with a non-polar anti-solvent like hexane or heptane. rochester.edupitt.edu

Process Optimization and Scale-Up Considerations for this compound Production in Academic Settings

Optimizing the synthesis of this compound in a research lab involves systematically adjusting reaction parameters to maximize yield and purity while ensuring safety and efficiency.

Key parameters for optimization include:

Stoichiometry: Varying the molar ratio of the chlorinating agent to N-phthaloylglycine. While an excess of the chlorinating agent is often used to drive the reaction to completion, a large excess can lead to more difficult purification.

Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. Running the reaction at room temperature versus gentle heating can be investigated.

Reaction Time: The synthesis procedure mentions stirring for approximately 3 hours followed by standing overnight. nih.gov Monitoring the reaction progress over time (e.g., by TLC or HPLC) can determine the minimum time required for completion.

Catalyst Concentration: When using a catalyst like DMF, its concentration can be optimized to achieve the fastest reaction rate with minimal side-product formation.

When scaling up the synthesis from a few milligrams to a multi-gram scale in an academic lab, several factors must be considered. The reaction is often exothermic, and heat dissipation becomes more critical in larger flasks. Safe handling of larger quantities of corrosive reagents like thionyl chloride is paramount, and ensuring adequate ventilation and quenching procedures is essential.

Reactor Design and Reaction Monitoring for this compound Synthesis

For research-scale production, the reactor is typically a standard round-bottom glass flask equipped with a magnetic stirrer. The synthesis must be conducted in a "moisture-free atmosphere" to prevent the hydrolysis of the chlorinating agent and the product acyl chloride. nih.gov This is achieved by using oven-dried glassware and attaching a drying tube (containing a desiccant like calcium chloride) or maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon).

A reflux condenser is often attached to the flask. Even if the reaction is not heated, the condenser prevents the loss of volatile reagents and solvents and provides an outlet for the gaseous byproducts (HCl and SO₂). The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize these corrosive and toxic gases before they are released into the fume hood.

Reaction Monitoring: The progress of the reaction can be monitored in several ways:

Gas Evolution: A simple and effective method is to observe the rate of gas evolution. The reaction is considered largely complete when the bubbling of SO₂ and HCl ceases. nih.gov

Thin-Layer Chromatography (TLC): Small aliquots of the reaction mixture can be periodically withdrawn, carefully quenched (e.g., with methanol to convert the acyl chloride to a stable methyl ester), and analyzed by TLC. The disappearance of the starting material spot (N-phthaloylglycine) indicates the completion of the reaction. researchgate.net

This combination of a well-designed reactor setup and diligent monitoring ensures a safe and efficient synthesis of this compound on a laboratory scale.

Safety Protocols and Hazard Assessment in this compound Production

The production and handling of this compound require stringent safety protocols due to the hazardous nature of the compound and the reagents used in its synthesis. A thorough hazard assessment is critical to ensure the safety of personnel.

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is acutely toxic if swallowed (Category 3) and causes severe skin burns and eye damage (Category 1B). guidechem.comsigmaaldrich.com The signal word associated with this compound is "Danger". chemicalbook.comguidechem.comsigmaaldrich.com It is a white to slight yellow crystalline solid that may cause irritation to the skin, eyes, and respiratory system. chemicalbook.comguidechem.com

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed guidechem.comsigmaaldrich.com |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage guidechem.comsigmaaldrich.com |

| Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage sigmaaldrich.com |

Due to these hazards, comprehensive safety protocols must be implemented during its production and handling.

Engineering Controls:

Ventilation: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors. chemicalbook.comsigmaaldrich.com Appropriate exhaust ventilation should be provided where dust is formed. chemicalbook.com

Closed Systems: Handling and storage in a closed environment are recommended to minimize exposure risk. basf.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against severe eye damage. chemicalbook.combasf.com

Skin Protection: Wear suitable protective clothing, including a complete suit that protects against chemicals, and gloves. chemicalbook.com

Respiratory Protection: If engineering controls are insufficient or during emergencies, respiratory protection is required. sigmaaldrich.comchemicalbook.com A full-face particle respirator or a supplied-air respirator should be used. chemicalbook.com

Handling and Storage:

Handling: Avoid contact with skin, eyes, and clothing. chemicalbook.com Do not breathe dust, fumes, or vapors. guidechem.comchemicalbook.com Do not eat, drink, or smoke in handling areas. guidechem.com Wash hands thoroughly after handling. guidechem.comchemicalbook.com

Storage: Store in a cool, dry place away from heat and direct sunlight. guidechem.com The compound should be kept in a tightly closed container under an inert atmosphere. chemicalbook.comchemdad.com It is often stored in a freezer at temperatures under -20°C. chemicalbook.comchemdad.com It is crucial to prevent contact with water, as this can lead to a reaction. sigmaaldrich.com

Emergency Procedures:

Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. chemicalbook.com Seek immediate medical advice from a poison center or doctor. chemicalbook.com

Skin Contact: Remove contaminated clothing immediately and rinse the affected area with water.

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. guidechem.com

Spills: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. chemicalbook.com Prevent the product from entering drains. chemicalbook.comsigmaaldrich.com Collect the spilled material carefully and dispose of it as hazardous waste.

| Precautionary Statement Code | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. chemicalbook.comguidechem.comsigmaaldrich.com |

| P264 | Wash skin thoroughly after handling. guidechem.com |

| P270 | Do not eat, drink or smoke when using this product. guidechem.com |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. chemicalbook.comguidechem.comsigmaaldrich.comchemicalbook.com |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. chemicalbook.comsigmaaldrich.com |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. chemicalbook.comsigmaaldrich.com |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. chemicalbook.comsigmaaldrich.comchemicalbook.com |

Reaction Mechanisms and Reactivity Profiles of Phthalylglycyl Chloride

Nucleophilic Acyl Substitution Mechanisms Involving Phthalylglycyl Chloride

The principal reaction pathway for this compound is nucleophilic acyl substitution. This mechanism is characteristic of acyl halides and proceeds via a two-step addition-elimination process. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the chloride ion, which is an excellent leaving group, resulting in the substitution product. libretexts.orglibretexts.orgkhanacademy.org The reactivity of this compound is high, typical of acid chlorides, due to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. savemyexams.comucalgary.ca

Attack by Oxygen-Centered Nucleophiles: Esterification and Anhydride (B1165640) Formation

Oxygen-centered nucleophiles, such as alcohols and carboxylates, readily react with this compound to form esters and anhydrides, respectively.

Esterification: In the presence of an alcohol (R'-OH), this compound undergoes esterification. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. mdpi.comorganic-chemistry.orgresearchgate.net

Anhydride Formation: When this compound is treated with a carboxylate salt (R'COO⁻) or a carboxylic acid in the presence of a base, a mixed anhydride is formed. The carboxylate oxygen attacks the acyl chloride carbonyl carbon, leading to the substitution of the chloride. This reaction follows the general nucleophilic acyl substitution mechanism.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohol (R'-OH) | Ester | Aprotic solvent (e.g., DCM, THF), optional base (e.g., pyridine, triethylamine), room temperature. |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride | Aprotic solvent, base (e.g., pyridine) to neutralize HCl byproduct. |

Reactions with Nitrogen-Centered Nucleophiles: Amidation and Peptide Coupling

Reactions with nitrogen-centered nucleophiles are fundamental to the application of this compound in peptide synthesis and derivatization.

Ammonia, primary amines (R'NH₂), and secondary amines (R'₂NH) are potent nucleophiles that react swiftly with this compound to form primary, secondary, and tertiary amides, respectively. This process, known as aminolysis, follows the addition-elimination mechanism. The nitrogen atom of the amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is lost from the nitrogen (if it was a primary or secondary amine) to yield the stable amide product. youtube.com This reaction is a cornerstone of peptide coupling, where the N-protected this compound acts as the activated carboxyl component for forming a peptide bond with the amino group of another amino acid or peptide. core.ac.uknih.govwikipedia.org

The amidation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of this compound that reacts. youtube.com This acidic byproduct can protonate the starting amine nucleophile, rendering it non-nucleophilic and halting the reaction. To prevent this, at least two equivalents of the reacting amine are often used, with one acting as the nucleophile and the second as a base to scavenge the HCl. youtube.com More commonly, a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is added to the reaction mixture. bachem.comfishersci.co.uk These bases efficiently neutralize the generated HCl, forming an ammonium salt and ensuring the primary or secondary amine remains available to act as a nucleophile, thus facilitating high yields of the desired amide product. bachem.compeptide.com

| Nucleophile | Product Type | Role of Base | Common Bases |

| Primary Amine (R'NH₂) | Secondary Amide | HCl Scavenger | Triethylamine (TEA), DIEA, Pyridine |

| Secondary Amine (R'₂NH) | Tertiary Amide | HCl Scavenger | Triethylamine (TEA), DIEA, Pyridine |

Interactions with Carbon-Centered Nucleophiles: Enolate Chemistry and Alkylation

This compound can also react with carbon-centered nucleophiles, such as enolates, to form new carbon-carbon bonds. Enolates are generated by treating a carbonyl compound with an α-hydrogen (e.g., a ketone, ester, or malonate) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). masterorganicchemistry.combham.ac.uk The resulting enolate is a potent carbon nucleophile that can attack the electrophilic carbonyl carbon of this compound. This reaction, a form of C-acylation, results in the formation of a β-dicarbonyl compound. ucsb.edulibretexts.org The choice of base and reaction conditions is critical to ensure complete enolate formation and prevent side reactions, such as self-condensation of the starting carbonyl compound. bham.ac.ukresearchgate.net

Kinetic Studies and Rate Laws for Reactions of this compound

While specific, detailed kinetic studies and experimentally derived rate laws for this compound are not extensively documented in the literature, its reactivity can be inferred from the general behavior of acyl chlorides and related compounds.

The reactions of this compound with nucleophiles are expected to follow second-order kinetics, being first-order with respect to this compound and first-order with respect to the nucleophile. The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nucleophilicity: Stronger nucleophiles (e.g., amines) will react faster than weaker ones (e.g., alcohols, water).

Solvent: Polar aprotic solvents are typically used, as protic solvents can act as competing nucleophiles (solvolysis).

Temperature: As with most chemical reactions, the rate increases with temperature.

The hydrolysis of acyl chlorides is known to be very rapid. savemyexams.com Studies on the hydrolysis of structurally related phthaloyl chlorides, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), show very short half-lives, indicating high reactivity. nih.gov For instance, at 0 °C, the half-life of TCl ranges from 1.2 to 2.2 minutes across a pH range of 4-9. nih.gov This suggests that this compound also hydrolyzes quickly in the presence of water, necessitating the use of anhydrous conditions for most synthetic applications. nih.gov A study on its use as a derivatizing agent found that high yields (95-97%) could be achieved in just 10 minutes at 30 °C and a controlled pH of 6.5, underscoring its high reactivity under optimized conditions. nih.gov

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) (minutes) | First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |

| Terephthaloyl Chloride | 4-9 | 0 | 1.2 - 2.2 | 530 - 1100 |

| Isophthaloyl Chloride | 4-9 | 0 | 2.2 - 4.9 | 240 - 520 |

| Data from a study on related phthaloyl chlorides for illustrative purposes of reactivity. nih.gov |

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent plays a critical role in modulating the outcome of reactions involving this compound, influencing both the rate of reaction and the selectivity towards desired products. The solvent can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction pathway.

For instance, in the synthesis of precursors for (S)-(+)-mianserin, the Bischler–Napieralski condensation of an amide derived from this compound demonstrates marked solvent dependency. The cyclization to the desired endocyclic imine proceeds in acetonitrile (B52724), but only trace amounts of the product are detected when the reaction is conducted in toluene or in the absence of a solvent. chemistrystudent.comnih.gov

Furthermore, in a subsequent asymmetric transfer hydrogenation step, the solvent choice significantly impacts both chemical yield and enantioselectivity. While dichloromethane provides a good chemical yield (65%) and high enantioselectivity (92% ee), dimethylformamide (DMF) yields the highest enantiomeric excess (95% ee) but with a substantially lower chemical yield (26%). chemistrystudent.com This highlights the trade-offs between yield and stereoselectivity that can be managed through solvent selection.

Hydrolysis is a significant competing reaction for highly reactive acyl chlorides. To mitigate this, anhydrous solvents are essential. In derivatization reactions for catecholamine analysis, dry acetonitrile is employed specifically to manage the high hydrolysis speed of this compound, ensuring the primary reaction with the target amine prevails. youtube.comchemguide.co.uk

Table 1: Influence of Solvent on the Asymmetric Transfer Hydrogenation of a this compound-Derived Imine chemistrystudent.com Interactive data table. Click on headers to sort.

| Solvent | Chemical Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Dichloromethane | 65 | 92 |

| Acetonitrile | 11 | 60 |

| Chloroform | 45 | 73 |

Temperature and Pressure Influences on this compound Reactivity

Temperature is a key parameter for controlling the reactivity of this compound. Reaction temperatures are carefully selected to balance the rate of the desired reaction against potential side reactions or degradation. For example, some procedures require cooling to 0°C during the addition of the reagent to manage the exothermic nature of the acylation. chemguide.co.uk

In contrast, certain reactions require elevated temperatures to proceed at a practical rate. The synthesis of azeto[2,1-a]isoquinolin-2-one derivatives via the reaction of a dihydroisoquinoline with this compound fails at room temperature but proceeds in good yield when carried out in refluxing toluene. rsc.org Similarly, the preparation of this compound itself from N-phthaloylglycine can involve stirring at 60°C or refluxing with a chlorinating agent like thionyl chloride. orgsyn.orgjocpr.com Optimization studies for derivatization reactions have shown that a specific temperature, such as 30°C, can provide the maximum yield of the desired product. youtube.com

The influence of pressure on the reactivity of this compound is not extensively documented in the context of controlling the acyl chloride's intrinsic reactivity. However, pressure can be a critical parameter for specific types of reactions in which its derivatives participate. For instance, a hydrogenation reaction of a this compound-derived intermediate was conducted at an initial pressure of 50 p.s.i., a condition specific to the catalytic reduction process rather than the initial acylation step. rug.nl

Catalytic Acceleration of this compound Reactions

Catalysis provides an effective means to accelerate reactions involving this compound and to control their stereochemical outcome. Lewis acids, in particular, have been shown to catalyze reactions with this reagent.

A notable example is a novel Claisen rearrangement where α-phthalylglycyl chloride reacts with an allylic amine in the presence of a Lewis acid catalyst. dss.go.th This methodology facilitates the catalytic production of unnatural β-substituted α-amino acids with high yield and diastereoselectivity. dss.go.th

Transition metal catalysts are also employed in reactions involving this compound. The Rosenmund reduction of this compound to phthalimidoacetaldehyde utilizes a palladium-barium sulphate catalyst. researchgate.net

In multi-step syntheses, this compound is used to create intermediates that are then subjected to catalytic transformation. In the enantioselective synthesis of pyrrolo core.ac.ukrsc.orgbenzodiazepines and (S)-(+)-mianserin, an amide is first formed using this compound. chemistrystudent.com This intermediate is then cyclized and subsequently reduced using a chiral catalyst, such as a ruthenium complex, in an asymmetric hydrogen-transfer reaction to induce chirality with high enantiomeric excess. chemistrystudent.com

Stereochemical Aspects of this compound Reactions

While this compound itself is an achiral molecule, it is frequently used in synthetic sequences where stereochemistry is a critical consideration. The stereochemical outcomes of these reactions are not determined by the acyl chloride itself but rather by the chirality of other reactants, catalysts, or auxiliaries involved in the process.

Chiral Induction in Reactions Utilizing this compound

This compound is an effective building block for diastereoselective and enantioselective synthesis. Chiral induction is typically achieved by reacting it with a chiral substrate or in the presence of a chiral catalyst.

In a Lewis acid-catalyzed process, the reaction of α-phthalylglycyl chloride with chiral allylic amines allows for the synthesis of unnatural β-substituted α-amino acids with excellent diastereoselectivity, achieving a syn:anti ratio of 98:2. dss.go.th The stereochemistry of the product is directly controlled by the stereochemistry of the allylic amine reactant. dss.go.th

Similarly, it is a key reagent in the synthesis of complex chiral molecules like (S)-(+)-mianserin and pyrrolo core.ac.ukrsc.orgbenzodiazepine (PBD) analogues. chemistrystudent.comnih.gov In these syntheses, this compound is first used to form an achiral amide intermediate. Chirality is introduced in a subsequent step, for example, through an asymmetric hydrogen-transfer reaction catalyzed by a chiral ruthenium complex, which converts a prochiral imine into a chiral amine with high enantiomeric excess (up to 95% ee). chemistrystudent.com This demonstrates the role of this compound as a scaffold upon which chirality is built. A cycloaddition-cyclization strategy toward enantiopure 3-glycinyl-4-hydroxypyrrolidines also utilizes this compound, with stereocontrol originating from the configuration of the other starting materials.

Table 2: Examples of Chiral Induction in Reactions Involving this compound

| Reaction Type | Chiral Influence | Product | Stereoselectivity |

|---|---|---|---|

| Lewis Acid-Catalyzed Claisen Rearrangement dss.go.th | Chiral Allylic Amine | β-substituted α-amino acid | 98:2 (syn:anti) |

| Asymmetric Transfer Hydrogenation chemistrystudent.com | Chiral Ruthenium Catalyst | (S)-Amine Intermediate | up to 95% ee |

Side Reactions and Byproduct Formation in this compound Chemistry

The high reactivity of this compound makes it susceptible to several side reactions, which can lower the yield of the desired product and complicate purification.

Hydrolysis: As with most acyl chlorides, this compound reacts vigorously with water. chemistrystudent.com This hydrolysis reaction produces the corresponding carboxylic acid (N-phthaloylglycine) and hydrochloric acid. chemguide.co.uk Consequently, reactions must be carried out under anhydrous conditions using dry solvents to prevent this side reaction. orgsyn.orgdss.go.th The high speed of hydrolysis has been noted as a key factor requiring the use of freshly prepared solutions and controlled pH during derivatization procedures. youtube.com

Incorrect Site of Acylation: In complex molecules with multiple nucleophilic sites, this compound may react at an unintended position. For instance, in a study involving N-benzyloxycarbonyl dipeptide esters, this compound was found to acylate the urethane nitrogen rather than the intended amide nitrogen, demonstrating a competing reaction pathway.

Byproduct from Excess Reactants: The reaction of this compound with amines can lead to the formation of insoluble byproducts if an excess of the amine is used, which can make the final purification more challenging. jocpr.com

Incomplete Conversion: Some reactions may not proceed to completion, resulting in low yields and the need to recover unreacted starting material. In the Bischler–Napieralski condensation of N-(2-benzylaniline)-phthalylglycyl amide, the desired imine was formed in only 36% yield, with the remaining starting material being recycled. chemistrystudent.comnih.gov

Cleavage of the Phthalyl Group: The phthalimide (B116566) protecting group is susceptible to cleavage by certain nucleophiles, notably hydrazine (B178648). This reaction is often used intentionally to deprotect the amine, but it can be an undesired side reaction under certain conditions. dss.go.th For example, when N-substituted amino acid esters are treated with hydrazine, if the N-substituent is a phthalimide group, the phthalimide is cleaved in preference to the ester group.

Hydrolysis Pathways of this compound: Mechanistic Investigation

The hydrolysis of acyl chlorides, including this compound, is a rapid and typically exothermic reaction that proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com When this compound comes into contact with water, the water molecule acts as a nucleophile.

The proposed mechanism involves the following steps:

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, breaking the pi bond of the carbonyl group and moving the electrons onto the oxygen atom. youtube.com

Tetrahedral Intermediate: This short-lived intermediate contains a negatively charged oxygen atom, a positively charged oxygen atom (from the attacking water molecule), and the chlorine atom all bonded to the central carbon. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. libretexts.org

Deprotonation: The chloride ion or another water molecule can then deprotonate the positively charged oxygen, yielding the final product, N-Phthaloylglycine, and hydrochloric acid. libretexts.org

This hydrolysis pathway is significant as it represents a common decomposition route for this compound in the presence of moisture. Studies on similar molecules like terephthaloyl chloride have shown that hydrolysis can be very rapid, with half-lives of only a few minutes. nih.gov

Table 1: Key Stages in the Hydrolysis of this compound

| Stage | Description | Key Intermediates/Products |

| 1. Nucleophilic Attack | The oxygen atom of a water molecule attacks the carbonyl carbon. | - |

| 2. Intermediate Formation | A tetrahedral intermediate is formed. | Tetrahedral Intermediate |

| 3. Elimination | The chloride ion is expelled as the carbonyl group reforms. | N-Phthaloylglycine, Chloride ion |

| 4. Deprotonation | A proton is removed from the oxonium ion. | N-Phthaloylglycine, Hydrochloric acid |

Racemization Pathways in Peptide Coupling Reactions

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. nih.gov When using N-protected amino acid chlorides like this compound for peptide coupling, racemization is a potential side reaction. core.ac.uk

The primary mechanism for racemization in these reactions involves the formation of a 5(4H)-oxazolone (also known as an azlactone). nih.gov This pathway is particularly relevant for N-acyl amino acids.

The racemization process can be described as follows:

Activation: The carboxylic acid group is activated, in this case, it is already an acyl chloride. In the presence of a base, which is often used in peptide coupling reactions, the proton on the nitrogen of the peptide bond can be abstracted.

Oxazolone (B7731731) Formation: The resulting anion can then undergo an intramolecular nucleophilic attack on the carbonyl carbon of the activated carboxyl group, leading to the formation of a planar, achiral 5(4H)-oxazolone intermediate.

Racemization: The proton at the 4-position of the oxazolone ring is acidic and can be easily removed by a base, leading to the formation of an achiral enolate. Reprotonation of this enolate can occur from either side, resulting in a racemic mixture of the oxazolone.

Peptide Bond Formation: The oxazolone can then react with the amino group of the incoming amino acid ester to form the desired peptide bond, but the resulting product will be a mixture of diastereomers if racemization has occurred.

The extent of racemization is influenced by several factors, including the nature of the coupling reagents, the solvent, the temperature, and the specific amino acid residues involved. nih.gov Additives such as copper(II) chloride have been shown to be effective in suppressing racemization during peptide synthesis by inhibiting the formation or racemization of the oxazolone intermediate. nih.govpeptide.com

Anhydride Formation and Decomposition Pathways

This compound can react with a carboxylate anion or a carboxylic acid to form a mixed anhydride. pressbooks.pubmasterorganicchemistry.com This reaction is another example of a nucleophilic acyl substitution.

Formation Pathway: The formation of an anhydride proceeds via the attack of a carboxylate nucleophile on the electrophilic carbonyl carbon of the this compound. coconote.app

Nucleophilic Attack: The carboxylate anion attacks the carbonyl carbon of the this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, expelling the chloride ion as the leaving group to form the mixed anhydride. khanacademy.org

This reaction is often used to prepare anhydrides, which are themselves useful acylating agents in organic synthesis. crunchchemistry.co.uk

Decomposition Pathways: The resulting mixed anhydride is also a reactive species. Its primary decomposition pathway in the context of peptide synthesis or in the presence of nucleophiles would be further nucleophilic acyl substitution. For example:

Hydrolysis: Reaction with water will lead to the formation of the two corresponding carboxylic acids, N-Phthaloylglycine and the other carboxylic acid.

Aminolysis: Reaction with an amine will lead to the formation of an amide and a carboxylate salt.

Alcoholysis: Reaction with an alcohol will result in the formation of an ester and a carboxylic acid.

The reactivity of the anhydride is generally lower than that of the acyl chloride but higher than that of esters or amides. pressbooks.pub

Computational Modeling of this compound Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in organic chemistry. nih.govresearchgate.net While specific DFT studies on this compound may be limited, the reactivity of acyl chlorides, in general, has been the subject of computational investigation. nih.govnih.gov

Theoretical studies can provide detailed insights into:

Transition State Structures: DFT calculations can model the geometries and energies of transition states for reactions such as hydrolysis and aminolysis. This helps to understand the energy barriers and reaction kinetics. nih.gov For the reaction of acyl chlorides with nucleophiles, computational studies can distinguish between a concerted SN2-like mechanism and a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov

Reaction Energetics: The thermodynamics of reaction pathways, including the formation of intermediates like oxazolones or anhydrides, can be calculated. This allows for a comparison of the feasibility of different competing pathways.

Mechanism of Racemization: Computational models can be used to study the energetics of oxazolone formation and the acidity of the α-proton, providing a quantitative understanding of the factors that contribute to racemization.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be incorporated into computational models, providing a more realistic picture of the reaction in solution.

For this compound, DFT studies could elucidate the precise mechanism of its reaction with various nucleophiles, the stability of the tetrahedral intermediates, and the energetic profile of the racemization pathway via oxazolone formation. mdpi.comresearchgate.netdntb.gov.ua Such studies would be valuable for optimizing reaction conditions to maximize product yield and minimize unwanted side reactions in synthetic applications.

Table 2: Potential Applications of Computational Modeling for this compound

| Area of Investigation | Computational Method | Potential Insights |

| Hydrolysis Mechanism | DFT | Elucidation of the transition state structure and energy barrier. |

| Racemization Pathway | DFT, Ab initio | Calculation of the energetics of oxazolone formation and enolization. |

| Anhydride Formation | DFT | Modeling the reaction profile with carboxylates. |

| Reactivity with Nucleophiles | DFT | Predicting the relative reactivity towards different amines and alcohols. |

Advanced Applications of Phthalylglycyl Chloride in Chemical Synthesis

Phthalylglycyl Chloride in Peptide Synthesis Strategies

While not a conventional amino acid building block for routine peptide synthesis, the unique characteristics of this compound lend themselves to specialized applications in the construction of peptide chains. The presence of the phthalyl protecting group on the glycine (B1666218) nitrogen and the acyl chloride functionality allows for specific and controlled reactions in complex synthetic routes.

Segment Condensation Approaches Utilizing this compound

Segment condensation is a powerful strategy for the synthesis of large peptides and proteins, involving the coupling of pre-synthesized, protected peptide fragments. The high reactivity of the acyl chloride in this compound makes it a potentially useful tool for activating the C-terminus of a peptide segment for subsequent coupling. In a hypothetical scenario, a peptide segment could be derivatized at its C-terminus with a glycine residue, which is then converted to the corresponding this compound. This activated segment can then be reacted with the N-terminus of another peptide segment to form a larger peptide chain.

The phthalyl group offers robust protection of the glycine's amino group during the activation and coupling steps. A key advantage of using an acyl chloride for segment coupling is the high reactivity, which can drive the reaction to completion, even with sterically hindered peptide fragments. However, a significant challenge in this approach is the potential for racemization at the activated C-terminal amino acid residue. Careful control of reaction conditions, such as low temperatures and the use of non-basic conditions where possible, would be crucial to minimize this side reaction.

Table 1: Hypothetical Segment Condensation Strategy

| Step | Description | Key Reagent/Condition | Potential Challenge |

|---|---|---|---|

| 1 | C-terminal Glycine Derivatization | Phthalic Anhydride (B1165640) | Protection of other functional groups |

| 2 | Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Racemization of the C-terminal residue |

| 3 | Segment Coupling | N-terminal Peptide Segment, Non-nucleophilic base | Steric hindrance, low solubility of fragments |

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound Derivatives

In the context of Solid-Phase Peptide Synthesis (SPPS), this compound derivatives could be employed for specific modifications of the peptide chain rather than for chain elongation with standard amino acids. For instance, a resin-bound peptide with a free amino group (either the N-terminus or a side-chain amine of a lysine residue) could be acylated with this compound. This would introduce a phthalyl-protected glycine unit onto the peptide.

This strategy could be valuable for:

Introduction of a specific linker or spacer: The glycine unit can act as a simple spacer, and the phthalyl group can be deprotected to reveal a primary amine for further functionalization, such as the attachment of reporter molecules, fluorophores, or biotin.

Modification of peptide properties: The introduction of the phthalimido group can alter the solubility and conformational properties of the peptide.

The reaction would typically be carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Chemoselective Peptide Ligation via this compound Intermediates

Chemoselective ligation techniques are crucial for the synthesis of large proteins and for the site-specific modification of peptides. While there is no direct, widely established ligation method that utilizes this compound as a key reagent, its properties could theoretically be harnessed to develop novel ligation strategies.

One potential, albeit speculative, approach could involve the reaction of this compound with a cysteine-containing peptide. The acyl chloride could react with the thiol group of the cysteine side chain to form a thioester. Subsequent intramolecular S-to-N acyl transfer, a key step in Native Chemical Ligation (NCL), could then lead to the formation of a new peptide bond. This would, however, require careful design of the peptide sequences and reaction conditions to favor the desired intramolecular reaction over intermolecular side reactions. The phthalyl group would serve to protect the N-terminal amine of the glycine unit during the initial thioester formation.

Synthesis of Complex Organic Molecules Using this compound as a Building Block

The reactivity of this compound extends beyond peptide chemistry, making it a valuable building block for the synthesis of diverse and complex organic molecules, including heterocyclic scaffolds and macrocyclic structures.

Construction of Heterocyclic Scaffolds (e.g., Oxazoles, Imidazoles)

The acyl chloride functionality of this compound is a key feature that enables its use in the synthesis of various heterocyclic systems.

Oxazoles: The synthesis of oxazoles can be achieved through the reaction of acyl chlorides with α-isocyanoacetates or other isocyanide derivatives. In this context, this compound can serve as the acyl chloride component. The reaction would likely proceed through the formation of an intermediate that undergoes cyclization and dehydration to yield the oxazole ring. The resulting oxazole would bear a phthalimidomethyl substituent, which could be further elaborated.

Imidazoles: The synthesis of imidazoles from acyl chlorides is also a known transformation, often involving reaction with an amidine or a related nitrogen-containing species. This compound could be employed in such reactions to generate imidazoles functionalized with a phthalimidomethyl group. This group could then be deprotected to reveal a primary amine, providing a handle for further synthetic modifications.

Table 2: General Strategies for Heterocycle Synthesis

| Heterocycle | Reaction Partner for this compound | Key Reaction Type | Resulting Substituent |

|---|---|---|---|

| Oxazole | Isocyanide (e.g., ethyl isocyanoacetate) | Cyclocondensation | Phthalimidomethyl |

Formation of Macrocyclic Structures Through Acyl Chloride Cyclizations

A notable application of this compound is in the preparation of cyclic peptides through photoinduced single electron transfer (PET) cyclization. nih.gov In this strategy, a linear peptide precursor is synthesized containing a phthalimido group at the N-terminus (introduced via this compound) and an electron-rich aromatic amino acid (such as tryptophan or tyrosine) at the C-terminus.

Upon photoirradiation, an electron transfer occurs from the electron-rich amino acid to the excited phthalimide (B116566). This process generates a radical cation and a radical anion, which then undergo a series of reactions, including decarboxylation and radical-radical coupling, to form a new carbon-carbon bond, thus closing the macrocycle. This method offers a powerful way to synthesize constrained cyclic peptides with unique architectures that are of interest in drug discovery and chemical biology.

The efficiency of the cyclization can be influenced by several factors, including the length of the peptide chain, the nature of the amino acid residues, and the reaction conditions.

Table 3: Research Findings on Photoinduced Cyclization

| Study Focus | Key Findings |

|---|---|

| Feasibility of PET Cyclization | Demonstrated that the phthalimido group can act as a photooxidant to initiate the cyclization of peptides containing electron-donating residues. |

| Scope of the Reaction | The method has been successfully applied to the synthesis of various cyclic di- and tripeptides. |

| Influence of Peptide Sequence | The efficiency of cyclization is dependent on the distance and relative orientation between the phthalimido group and the electron-donating amino acid. |

Incorporation into Polymeric Materials and Functionalized Surfaces

The reactive acyl chloride group of this compound makes it a candidate for the modification and synthesis of polymeric materials. While specific industrial-scale polymers based on this compound are not widely documented, its chemical properties suggest potential for creating polymers with unique characteristics and for functionalizing surfaces to alter their properties.

The incorporation of phthalimide moieties as pendant groups can significantly influence the properties of polymers, such as polyamides. The presence of the bulky phthalimide group can disrupt polymer chain packing, leading to increased solubility in organic solvents and a more amorphous structure. For instance, novel polyamides containing a phthalimide pendant group have been shown to be soluble in a variety of solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). researchgate.net This enhanced solubility is a desirable trait for polymer processing and application. The synthesis of such polymers often involves the polycondensation of a diamine with a diacid chloride. researchgate.net this compound, being a mono-acyl chloride, would be suitable for end-capping polymer chains or for grafting onto polymer backbones containing reactive sites like hydroxyl or amine groups.

Surface functionalization is another area where this compound could be applied. The technique of surface grafting, where polymer chains are covalently bonded to a substrate, is a common method to modify the surface properties of materials. nih.gov Acyl chlorides are known to react with surface hydroxyl or amine groups to form stable ester or amide linkages. This "grafting-to" approach allows for the attachment of pre-formed polymers to a surface. acs.org Alternatively, in a "grafting-from" approach, an initiator is attached to the surface, from which polymerization is initiated. acs.org this compound could be used to introduce the phthalimido-glycyl moiety onto a surface, which could then be further modified. For example, the phthalimide group could be removed by hydrazinolysis to expose a primary amine, which can then be used for subsequent chemical transformations. Cationic postgraft polymerization has been initiated from pendant acylium perchlorate groups, which were generated from pendant acyl chloride groups on a silica surface. epa.gov

Table 1: Potential Polymer Modification Applications of this compound

| Application | Method | Potential Outcome |

|---|---|---|

| Polymer Synthesis | Polycondensation with diamines/diols | Introduction of phthalimide pendant groups, potentially increasing solubility and altering thermal properties. researchgate.net |

| Surface Grafting | Reaction with surface hydroxyl or amine groups | Functionalization of surfaces with phthalimido-glycyl moieties, enabling further chemical modification. |

| End-capping | Reaction with polymer chain ends | Control of polymer molecular weight and modification of end-group functionality. |

This compound in Natural Product Total Synthesis

The synthesis of complex natural products often requires a strategic and efficient assembly of molecular building blocks. This compound, as a protected amino acid derivative, finds utility in the synthesis of peptide-derived natural products and other bioactive molecules.

Many natural products, including a number of antibiotics and other therapeutics, are cyclic peptides. The synthesis of these molecules typically involves the formation of amide bonds between amino acids in a stepwise manner, followed by a final cyclization step. Solid-phase peptide synthesis (SPPS) is a common methodology for the assembly of the linear peptide precursor. peptide.com In SPPS, an amino acid is anchored to a solid support, and subsequent amino acids are added sequentially. peptide.com

This compound can be used as an activated N-protected amino acid in peptide synthesis. The acyl chloride is highly reactive towards the free amine of a growing peptide chain, facilitating the formation of a new peptide bond. The phthalimido group serves as a robust protecting group for the amine of the glycine residue, preventing self-polymerization and other unwanted side reactions. While modern peptide synthesis often employs other coupling reagents, the use of amino acid chlorides, generated in situ, is a known strategy for difficult couplings. researchgate.net The phthalimido group can be removed under specific conditions, typically using hydrazine (B178648), to reveal the free amine for further elongation or cyclization of the peptide chain. Head-to-tail cyclization of peptides is a challenging step, often requiring high dilution to prevent intermolecular oligomerization. purdue.edu The use of activated amino acid derivatives can facilitate this intramolecular reaction.

Beyond its role in peptide synthesis, this compound has been used as a key precursor in the synthesis of novel bioactive molecules. A notable example is the synthesis of selenium-containing amino acid analogues. These compounds were prepared through a nucleophilic substitution reaction between pyridineselenol or quinolineselenol derivatives and N-phthaloylglycyl chloride, followed by hydrazinolysis to deprotect the amino group. researchgate.net The resulting selenium-containing amino acids have been screened for their biological activity and have shown potential as antimicrobial agents against various strains of bacteria and fungi. researchgate.net Selenium nanoparticles, in general, have been recognized for their antimicrobial properties. mdpi.comnih.govfrontiersin.org

Table 2: Bioactive Molecules Derived from this compound

| Class of Compound | Synthetic Strategy | Biological Activity |

|---|---|---|

| Selenium-containing amino acid analogues | Nucleophilic substitution with selenols followed by deprotection. researchgate.net | Antimicrobial (bactericidal and fungicidal). researchgate.net |

| Peptide-derived natural products | Used as a protected and activated glycine unit in peptide synthesis. | Dependent on the final natural product structure. |

Development of Prodrugs and Chemical Delivery Systems

The development of prodrugs and chemical delivery systems is a critical area of pharmaceutical research, aimed at improving the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This compound possesses chemical features that make it a potential tool in this field.

A common strategy in prodrug design is to temporarily mask a functional group of a drug molecule to improve properties such as solubility, stability, or to achieve targeted delivery. The phthalimide group, due to its chemical nature, has been explored in the design of prodrugs. nih.govresearchgate.net The phthalimido group can act as a linker or a part of a promoiety that is cleaved in vivo to release the active drug.

While the amide bond formed from the acyl chloride of this compound is generally stable, the design of prodrugs with truly reversible amide linkages is a more complex challenge. The stability of the amide bond is crucial; it must be stable enough to allow the prodrug to reach its target, but also cleavable under physiological conditions to release the active drug. The phthalimido group itself can be considered a promoiety that can be removed, for instance, by enzymatic hydrolysis, although this is not a reversible process.

The high reactivity of the acyl chloride group in this compound makes it suitable for the chemical modification of APIs. wikipedia.org Drugs containing nucleophilic functional groups such as amines or hydroxyls can be readily acylated with this compound. This conjugation can be used to attach the drug to a carrier molecule or to modify its physicochemical properties.